molecular formula C17H23N3O3S B2872975 N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide CAS No. 1448059-59-3

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2872975
CAS No.: 1448059-59-3
M. Wt: 349.45
InChI Key: NOLPAMCGNADNAW-UHFFFAOYSA-N
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Description

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a tetrahydronaphthalene core, a pyrazole ring, and a sulfonamide group, making it a subject of study for its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the tetrahydronaphthalene core. This is followed by the introduction of the pyrazole ring and the sulfonamide group. Common reagents used in these reactions include various sulfonating agents, pyrazole derivatives, and catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The sulfonamide group can be reduced under specific conditions to yield amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The tetrahydronaphthalene core and pyrazole ring may also contribute to its binding affinity and specificity, affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

    N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-methylbenzamide: Shares the tetrahydronaphthalene core but differs in the substituents attached to the core structure.

    N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]benzenesulfonamide: Similar sulfonamide group but with different substituents on the naphthalene ring.

Uniqueness

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-1,3,5-trimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c1-12-16(13(2)20(3)19-12)24(22,23)18-11-17(21)9-8-14-6-4-5-7-15(14)10-17/h4-7,18,21H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOLPAMCGNADNAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NCC2(CCC3=CC=CC=C3C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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